molecular formula C34H68O2 B1223010 Ethyl dotriacontanoate CAS No. 29030-82-8

Ethyl dotriacontanoate

Cat. No.: B1223010
CAS No.: 29030-82-8
M. Wt: 508.9 g/mol
InChI Key: IWELHCMIKMQCSY-UHFFFAOYSA-N
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Description

Ethyl dotriacontanoate (IUPAC name: this compound; synonyms: 2-(4-hydroxyphenyl)-ethyl dotriacontanoate) is a long-chain fatty acid ester belonging to the lipid-like molecular class (). It is derived from dotriacontanoic acid (C32H64O2) esterified with an ethyl alcohol group. The compound has been isolated from Syringa komarowii, a plant species in the Oleaceae family, where it exists as a phenylethanol ester derivative ().

Properties

CAS No.

29030-82-8

Molecular Formula

C34H68O2

Molecular Weight

508.9 g/mol

IUPAC Name

ethyl dotriacontanoate

InChI

InChI=1S/C34H68O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36-4-2/h3-33H2,1-2H3

InChI Key

IWELHCMIKMQCSY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC

Other CAS No.

29030-82-8

Synonyms

dotriacontanoic acid ethyl ester
ethyl dotriacontanoate

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C34H68O2 (inferred from structural analogs; ).
  • Molecular Weight : Reported values vary between 497.36 g/mol (CAS 29030-82-8, ) and 545.10 g/mol (), highlighting discrepancies in literature.
  • Natural Occurrence : Found in the whole plant of Syringa komarowii as a secondary metabolite ().
  • Applications : Used as a reference standard in food analysis and phytochemical research ().

Comparison with Similar Compounds

Ethyl dotriacontanoate shares structural and functional similarities with other fatty acid esters. Below is a detailed comparison with mthis compound, shorter-chain ethyl esters, and related compounds.

Structural Analogs: Methyl, Propyl, and Butyl Esters

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties
This compound C34H68O2 497.36–545.10 (disputed) 29030-82-8 Natural origin; high lipophilicity; used in analytical standards ().
Mthis compound C33H66O2 494.88 41755-79-7 Synthetic; requires strict handling precautions ().
Propyl Hentriacontanoate Not reported 497.36 Not available Limited data; structurally similar but with shorter alkyl chain ().
Butyl Triacontanoate Not reported 497.36 Not available Potential applications in coatings and lubricants ().

Key Observations :

  • This compound’s ethyl group confers marginally higher molecular weight compared to mthis compound, though conflicting data exist ().
  • Mthis compound is primarily synthetic, with documented safety protocols to avoid inhalation and skin contact ().

Shorter-Chain Ethyl Esters

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Applications
Ethyl Decanoate C12H24O2 200.32 110-38-3 Food flavoring; fragrances ().
Ethyl Laurate C14H28O2 228.37 106-33-2 Cosmetics; industrial solvents ().

Key Observations :

  • This compound’s extended alkyl chain (C32) results in significantly higher molecular weight compared to ethyl decanoate (C10) and laurate (C12).
  • Shorter-chain esters are more volatile and water-soluble, making them suitable for food and cosmetic industries, whereas this compound’s lipophilicity favors applications in specialty chemicals and natural product research ().

Research and Industrial Relevance

  • Natural Product Chemistry: this compound’s isolation from Syringa komarowii underscores its role in plant defense mechanisms or signaling ().
  • Analytical Standards: High-purity this compound is critical for calibrating lipid analysis in food and pharmaceutical industries ().
  • Material Science: Long-chain esters like this compound may serve as precursors for waxes or surfactants due to their stability and hydrophobicity.

Q & A

Q. How can computational modeling enhance understanding of this compound’s physicochemical properties?

  • Methodological Answer : Use density functional theory (DFT) to predict vibrational spectra and compare with experimental FTIR data. Molecular dynamics (MD) simulations can model solubility behavior in lipid bilayers. Validate predictions with experimental benchmarks (e.g., partition coefficients) and publish raw data in repositories like Zenodo for reproducibility .

Data Management and Reproducibility

  • Key Tables to Include :
    • Table 1 : Comparative analysis of synthesis yields under varying conditions (catalyst, temperature, solvent).
    • Table 2 : Solubility parameters of this compound in common solvents at 25°C.
    • Table 3 : Thermal degradation kinetics derived from TGA/DSC data.

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